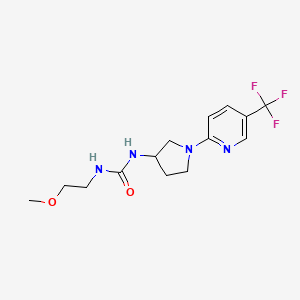

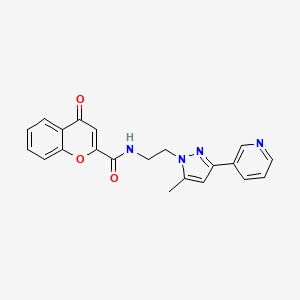

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea, also known as PF-06700841, is a novel small molecule inhibitor that has shown promising results in preclinical studies. This compound has been developed as a potential treatment for various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Supramolecular Approaches and Molecular Sensing

A study by Kwiatkowski et al. (2019) explores the design and preparation of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its 2-methoxy pyridine derivative, investigating their conformational equilibrium and tautomerism. This research reveals the potential of such compounds in molecular sensing through the observed tautomerism controlled by the conformational state, highlighting a kinetic trapping effect that could be leveraged in the development of novel molecular sensors. The study provides insights into how these compounds can associate by triple hydrogen bonding with specific molecules, opening new possibilities in the field of molecular sensing based on conformational and tautomeric shifts (Adam Kwiatkowski, E. Kolehmainen, B. Ośmiałowski, 2019).

Fluorescence and Binding Studies

Jordan et al. (2010) have synthesized fluorescent pyrid-2-yl ureas that exhibit significant shifts in fluorescence upon the addition of strong organic acids. This study demonstrates the compound's ability to serve as sensors through fluorescence response, highlighting their potential in detecting and binding specific organic molecules. The research underscores the utility of such compounds in fluorescence-based sensing applications, where changes in the fluorescence band indicate the binding of the compound to specific acids, providing a pathway for the development of new sensory applications in scientific research (L. Jordan, P. Boyle, A. L. Sargent, W. E. Allen, 2010).

Anticancer and PI3K Inhibition

Wang et al. (2015) discuss the modification of a compound by replacing the acetamide group with an alkylurea moiety, resulting in derivatives with potent antiproliferative activities against cancer cell lines. The study evaluates these compounds' efficacy as PI3K inhibitors, offering a promising avenue for cancer treatment with reduced toxicity. This research provides a foundation for further exploration of urea derivatives as anticancer agents and their role in inhibiting specific pathways critical to cancer cell proliferation (Xiao-meng Wang, Shuai Mao, Lei Cao, et al., 2015).

Complexation and Unfolding Mechanisms

Corbin et al. (2001) investigate the synthesis and conformational studies of heterocyclic ureas and their unfolding to form multiply hydrogen-bonded complexes. This study sheds light on the structural dynamics of these compounds, their ability to form robust hydrogen-bonded assemblies, and their potential uses in creating new materials with designed properties. The findings contribute to the understanding of the complexation-induced unfolding of such compounds, which could be relevant in designing novel materials and understanding molecular interactions (P. Corbin, S. Zimmerman, P. Thiessen, N. Hawryluk, T. J. Murray, 2001).

properties

IUPAC Name |

1-(2-methoxyethyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N4O2/c1-23-7-5-18-13(22)20-11-4-6-21(9-11)12-3-2-10(8-19-12)14(15,16)17/h2-3,8,11H,4-7,9H2,1H3,(H2,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSLEEHIQHQWJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2934874.png)

![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)

![2-(4-Fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]acetamide](/img/structure/B2934880.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)

![3-Methyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2934885.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)

![N-(3,4-dimethoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2934889.png)

![2-phenyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2934894.png)

![methyl (2Z)-2-[(4-isopropylphenyl)sulfonyl]-3-[(4-methylphenyl)amino]acrylate](/img/structure/B2934895.png)